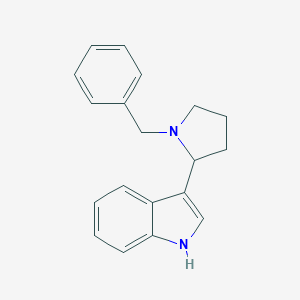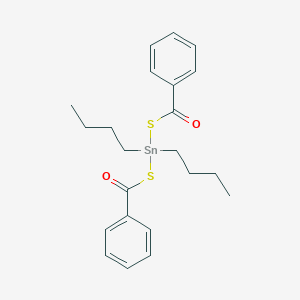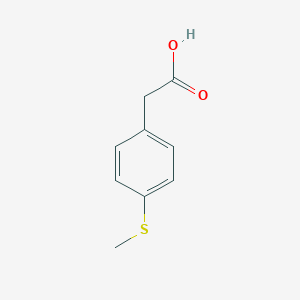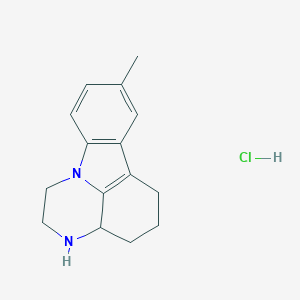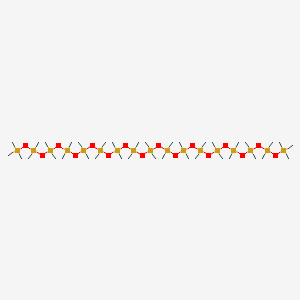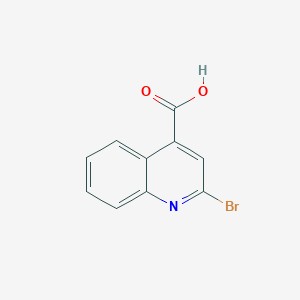
1,1-Dimethyl-1-silacyclo-3-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1-silacyclo-3-pentene, also known as DMSDP, is a silicon-based compound that has been extensively studied for its potential applications in organic synthesis and material science. This compound is a five-membered ring system that contains a silicon atom and two methyl groups. DMSDP has been found to exhibit unique chemical and physical properties, making it a promising candidate for various applications.
Mechanism Of Action
The mechanism of action of 1,1-Dimethyl-1-silacyclo-3-pentene is not well understood, but it is believed to involve the interaction of the silicon atom with other chemical species. 1,1-Dimethyl-1-silacyclo-3-pentene has been found to exhibit unique reactivity towards various organic and inorganic compounds, making it a versatile compound for various applications.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1-Dimethyl-1-silacyclo-3-pentene. However, studies have shown that 1,1-Dimethyl-1-silacyclo-3-pentene is relatively non-toxic and has low environmental impact, making it a promising candidate for various applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,1-Dimethyl-1-silacyclo-3-pentene in lab experiments is its unique chemical and physical properties, which make it a versatile compound for various applications. Additionally, 1,1-Dimethyl-1-silacyclo-3-pentene is relatively easy to synthesize and has low toxicity and environmental impact. However, one of the limitations of using 1,1-Dimethyl-1-silacyclo-3-pentene is its high cost, which may limit its use in large-scale applications.
Future Directions
There are several future directions for the study and application of 1,1-Dimethyl-1-silacyclo-3-pentene. One potential direction is the development of new synthetic methods for 1,1-Dimethyl-1-silacyclo-3-pentene, which may lead to more cost-effective and efficient production. Additionally, further research is needed to fully understand the mechanism of action of 1,1-Dimethyl-1-silacyclo-3-pentene, which may lead to the development of new applications in various scientific fields. Finally, the potential applications of 1,1-Dimethyl-1-silacyclo-3-pentene in the field of optoelectronics should be further explored, as this may lead to the development of new technologies with unique properties.
Synthesis Methods
The synthesis of 1,1-Dimethyl-1-silacyclo-3-pentene typically involves the reaction of a silicon-containing compound with a suitable alkene or alkyne. One of the most common methods for synthesizing 1,1-Dimethyl-1-silacyclo-3-pentene is through the reaction of trimethylsilyl acetylene with a suitable catalyst, such as platinum or palladium. This method has been found to be efficient and yields high purity 1,1-Dimethyl-1-silacyclo-3-pentene.
Scientific Research Applications
1,1-Dimethyl-1-silacyclo-3-pentene has been extensively studied for its potential applications in various scientific fields. In organic synthesis, 1,1-Dimethyl-1-silacyclo-3-pentene has been used as a reagent for the preparation of various organic compounds, including heterocycles and chiral compounds. In material science, 1,1-Dimethyl-1-silacyclo-3-pentene has been used as a precursor for the preparation of silicon-based materials, such as silicon carbide and silicon nitride. Additionally, 1,1-Dimethyl-1-silacyclo-3-pentene has been studied for its potential applications in the field of optoelectronics, due to its unique electronic and optical properties.
properties
CAS RN |
16054-12-9 |
|---|---|
Product Name |
1,1-Dimethyl-1-silacyclo-3-pentene |
Molecular Formula |
C6H12Si |
Molecular Weight |
112.24 g/mol |
IUPAC Name |
1,1-dimethyl-2,5-dihydrosilole |
InChI |
InChI=1S/C6H12Si/c1-7(2)5-3-4-6-7/h3-4H,5-6H2,1-2H3 |
InChI Key |
PBYZVYQHXMJOLS-UHFFFAOYSA-N |
SMILES |
C[Si]1(CC=CC1)C |
Canonical SMILES |
C[Si]1(CC=CC1)C |
Other CAS RN |
18187-50-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



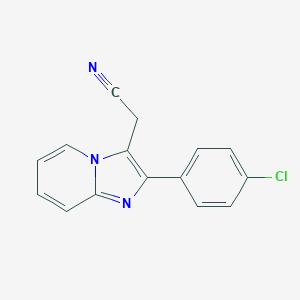
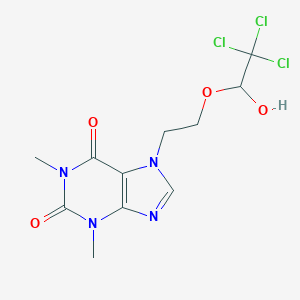
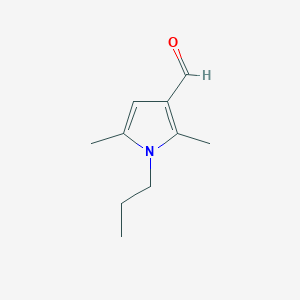
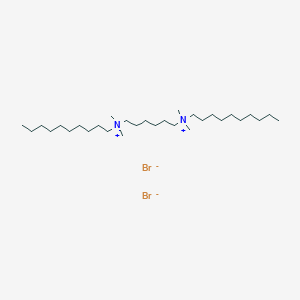
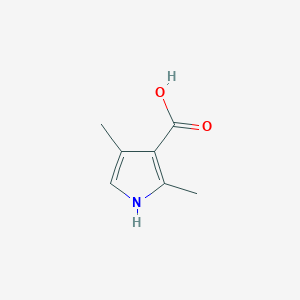
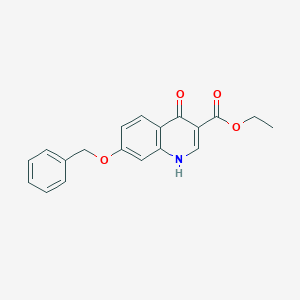
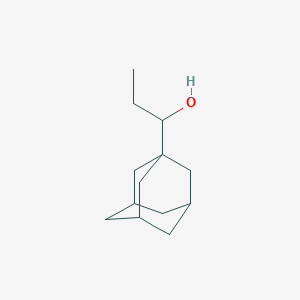
![[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-Bis(trimethylsilyloxy)ethyl]-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane](/img/structure/B95302.png)
